molecular formula C19H22BrNO4 B2588635 Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 58029-72-4

Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B2588635
CAS No.: 58029-72-4
M. Wt: 408.292
InChI Key: UJDAVWDVWMBSLW-UHFFFAOYSA-N
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Description

Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative synthesized via the Hantzsch reaction, involving condensation of 4-bromobenzaldehyde, ethyl acetoacetate, and ammonium acetate . It is structurally characterized by a 1,4-dihydropyridine core with ester groups at positions 3 and 5, methyl substituents at positions 2 and 6, and a 4-bromophenyl group at position 4 (Figure 1).

Properties

IUPAC Name

diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-7-9-14(20)10-8-13/h7-10,17,21H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDAVWDVWMBSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Br)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58029-72-4
Record name 4-(4-BR-PH)-2,6-DIMETHYL-1,4-2H-PYRIDINE-3,5-DICARBOXYLIC ACID DIETHYL ESTER
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Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Michaelis-Arbuzov reaction. This involves the reaction of a suitable dihydropyridine derivative with a bromophenyl compound under specific conditions, such as the presence of a strong base and a suitable solvent.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Key Reaction Parameters:

ParameterOptimal ValueYield (%)
Catalyst ([TBA]₂[W₆O₁₉])0.04 g83%
Temperature80°C83%
Time20 min83%

The catalyst enhances reaction efficiency by promoting rapid cyclization and dehydration . Solvent-free conditions reduce side reactions and improve yields compared to traditional solvents like ethanol or toluene .

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to form pyridine derivatives. For example:

  • Oxidizing agents : KMnO₄ or CrO₃ in acidic conditions.

  • Product : Ethyl 4-(4-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate.

This reaction is critical for converting 1,4-DHPs into bioactive pyridine analogs, which are explored for calcium channel modulation .

C–Br Bond Functionalization

The bromophenyl group participates in cross-coupling reactions :

  • Suzuki–Miyaura coupling : Reacts with arylboronic acids under Pd catalysis to form biaryl derivatives .

  • Buchwald–Hartwig amination : Forms C–N bonds with amines .

These reactions enable diversification of the aryl moiety for structure-activity relationship (SAR) studies in medicinal chemistry .

Ester Hydrolysis and Transesterification

The ethyl ester groups undergo hydrolysis or transesterification:

  • Hydrolysis : In acidic or basic conditions (e.g., HCl/NaOH), yielding the dicarboxylic acid .

  • Transesterification : With methanol or ethanol under acid catalysis, producing methyl/ethyl ester derivatives .

Hydrogen Bonding and Crystal Packing

The compound’s solid-state structure (monoclinic, space group P2₁/n) reveals:

  • Intramolecular C–H···O bonds stabilizing the dihydropyridine ring .

  • Intermolecular N–H···O bonds forming a 3D network .

Crystal Data :

ParameterValue
a (Å)10.2314(2)
b (Å)7.5215(1)
c (Å)24.5475(4)
β (°)97.921(1)
Volume (ų)1908.1(5)

Comparative Reactivity with Analogues

ReactionDiethyl 4-(4-Br-Ph)-DHPDiethyl 4-Ph-DHP
Oxidation RateSlower (steric hindrance)Faster
C–Br CouplingHigh reactivityNot applicable
HydrolysisComparableComparable

The bromine substituent reduces oxidation rates but enhances cross-coupling versatility .

Thermal and Solvent Stability

  • Thermal decomposition : Begins at 164–166°C .

  • Solvent compatibility : Stable in polar aprotic solvents (DMSO, DMF) but hydrolyzes in aqueous acidic/basic media .

Scientific Research Applications

Anticancer Activity

Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been studied for its anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • HeLa Cells : IC50 = 3.6 µM
  • MCF-7 Cells : IC50 = 5.2 µM

These values suggest that the compound is more cytotoxic to cancer cells compared to normal human fibroblast cells, indicating a potential selectivity for tumor cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens including fungi and bacteria. This broad-spectrum activity further underscores its potential as a therapeutic agent beyond oncology .

Case Studies and Research Findings

StudyFocusFindings
Perumal et al., 2024Anticancer ActivityDemonstrated significant cytotoxicity against HeLa and MCF-7 cells with selectivity indices indicating preferential toxicity towards cancer cells .
Hantzsch Reaction StudySynthesis MethodologyDeveloped an efficient synthetic pathway for producing dihydropyridine derivatives with potential pharmacological applications .
Antimicrobial Activity StudyBroader ApplicationsHighlighted the compound's effectiveness against Candida albicans and various bacterial strains .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of calcium channels. By blocking these channels, it reduces the influx of calcium ions into cells, which in turn helps to relax blood vessels and reduce blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of vascular tone and cardiac function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

The 4-bromophenyl substituent significantly influences bioactivity. Compared to analogs with electron-donating groups (e.g., methoxy or methyl), the bromine atom’s electron-withdrawing nature enhances cytotoxicity. Key findings include:

  • Cytotoxicity : Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (compound 19 ) exhibits IC50 values of 2.3 µM (HeLa) and 5.7 µM (MCF-7) , outperforming analogs with 4-benzyloxy (compound 18 ) or 3-fluorophenyl (compound 20 ) substituents .
Table 1: Cytotoxicity of Selected 1,4-DHP Derivatives
Compound Substituent (Position 4) IC50 (HeLa, µM) IC50 (MCF-7, µM)
19 4-Bromophenyl 2.3 5.7
18 4-Benzyloxyphenyl 3.6 5.2
20 3-Fluorophenyl 4.1 11.9

Physicochemical and Crystallographic Properties

  • Melting Point : this compound melts at 162–165°C , comparable to methyl-substituted analogs (e.g., diethyl 4-(4-methylphenyl)-derivative: 158–160°C) .
  • Crystal Packing : Bromine’s bulkiness disrupts planar arrangements, leading to less dense packing than methoxy derivatives .
Table 2: Physical Properties of Selected 1,4-DHPs
Compound Substituent (Position 4) Melting Point (°C) Hydrogen Bonding Features
Diethyl 4-(4-bromophenyl) 4-Bromophenyl 162–165 None
Diethyl 4-(2,5-dimethoxy) 2,5-Dimethoxyphenyl 172–174 N–H∙∙∙O (carbonyl)
Diethyl 4-(4-methylphenyl) 4-Methylphenyl 158–160 Weak C–H∙∙∙O interactions

Substituent Impact on Solubility and Bioavailability

  • Methoxy vs. Bromo : Methoxy groups enhance solubility via hydrogen bonding but may reduce activity due to steric hindrance .

Biological Activity

Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (often abbreviated as DBMD) is a compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs), which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of DBMD, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by various research findings.

  • Molecular Formula : C19H22BrNO4
  • Molecular Weight : 408.29 g/mol
  • CAS Number : 58029-72-4
  • Melting Point : 165-167 °C
  • Boiling Point : 484.8 ± 45.0 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of DBMD, particularly against various cancer cell lines. The compound has shown promising results in inhibiting cell viability in vitro.

Case Study: Cytotoxicity Against Cancer Cells

In a study examining the cytotoxic effects of several 1,4-DHP derivatives, DBMD was tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The results indicated that:

  • HeLa Cells : IC50 = 2.3 µM
  • MCF-7 Cells : IC50 = 5.2 µM

These values suggest that DBMD exhibits significant cytotoxicity towards these cancer cell lines while demonstrating a higher selectivity index compared to normal human fibroblast cells (GM07492), indicating its potential as a chemotherapeutic agent .

Cell LineIC50 (µM)Selectivity Index
HeLa2.3>1.6
MCF-75.2>1.6
GM07492>10-

Antimicrobial Activity

The presence of the 4-bromophenyl moiety in DBMD has been linked to its antimicrobial properties. Research has shown that compounds with this structural feature exhibit significant activity against various pathogens.

Antimicrobial Efficacy

DBMD was evaluated for its effectiveness against:

  • Gram-positive bacteria : Effective against strains such as Bacillus subtilis.
  • Fungi : Exhibited antifungal activity against Candida albicans.

These findings underscore the importance of structural components in enhancing the biological activity of dihydropyridine derivatives .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, DBMD has been investigated for additional pharmacological properties:

  • Analgesic Activity : Similar compounds within the 1,4-DHP class have shown analgesic effects comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests that DBMD may also possess pain-relieving properties.
  • Cardiovascular Effects : As part of the broader category of calcium channel blockers, DBMD may contribute to therapeutic strategies for managing hypertension and other cardiovascular conditions .

Q & A

Q. What is the standard synthetic route for this compound, and how can reaction conditions be optimized?

The compound is synthesized via the Hantzsch reaction, involving a one-pot condensation of 4-bromobenzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.0 eq) in ethanol under reflux (343–353 K) for 3–5 hours . Key optimization parameters include:

  • Stoichiometric balance : Excess ethyl acetoacetate ensures complete cyclization.
  • Catalyst : Ammonium acetate acts as both a catalyst and nitrogen source.
  • Work-up : Purification via flash chromatography (hexane/ethyl acetate) or recrystallization (acetone/ether) yields high-purity crystals .

Q. Which spectroscopic techniques are critical for structural validation?

Essential techniques include:

  • FT-IR : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and N–H vibrations at ~3300 cm⁻¹ .
  • ¹H/¹³C NMR : Identifies the dihydropyridine ring (N–H proton at δ ~4.5 ppm; aromatic protons at δ ~7.2–7.8 ppm) and ester groups (COOEt at δ ~1.2–4.2 ppm) .
  • Single-crystal XRD : Resolves the boat conformation of the dihydropyridine ring and substituent orientations .

Q. What is the role of ammonium acetate in the Hantzsch synthesis?

Ammonium acetate serves dual roles:

  • Acid catalyst : Facilitates enamine formation by activating carbonyl groups.
  • Nitrogen source : Enables cyclization into the dihydropyridine core .

Advanced Research Questions

Q. How does the dihydropyridine ring conformation influence pharmacological activity?

The ring adopts a flattened boat conformation (puckering amplitude Q = 0.299–0.362 Å), with substituents (e.g., 4-bromophenyl) dictating planarity. Increased planarity enhances calcium channel binding affinity by aligning the molecule with hydrophobic pockets in voltage-gated channels . Computational studies (DFT) correlate puckering angles (θ = 73–88°) with bioactivity .

Q. What challenges arise in crystallographic refinement, and how are they resolved?

Common issues include:

  • Disordered electron density : Addressed via the SQUEEZE routine (PLATON) to account for solvent voids (e.g., 178 ų in CH₂Cl₂/hexane systems) .
  • Hydrogen bonding networks : N–H···O and C–H···π interactions stabilize crystal packing; SHELXL refines anisotropic displacement parameters .

Q. How do intermolecular interactions affect crystal stability?

Hirshfeld surface analysis reveals:

  • Hydrogen bonds : N1–H1N···O2 (2.8–3.0 Å) forms chains along the a-axis.
  • Weak interactions : C–H···O (3.2–3.5 Å) and C–H···Cg (π-stacking) create 2D networks .

Q. Can computational methods predict substituent effects on bioactivity?

Yes. DFT calculations (B3LYP/6-311++G(d,p)) model electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential maps, showing bromine’s electron-withdrawing effect enhances binding to calcium channels . Molecular docking (AutoDock Vina) validates interactions with residues like Phe1142 and Thr1066 in Cav1.2 .

Q. How do structural analogs compare in structure-activity relationships (SAR)?

Substituent position and electronegativity critically modulate activity:

  • 4-Bromophenyl : Enhances lipophilicity (logP ~4.3) and membrane permeability vs. 4-fluorophenyl (logP ~3.8) .
  • Ester groups : Ethyl esters improve solubility vs. methyl analogs (e.g., nifedipine) .

Methodological Insights

  • Synthon Design : Modifying aldehyde/ketone components in the Hantzsch reaction enables access to derivatives (e.g., pyrazole- or indole-substituted DHPs) .
  • Data Contradictions : Discrepancies in reported bioactivities arise from assay conditions (e.g., radioligand vs. functional assays); normalize using % inhibition at 10 µM .

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